molecular formula C14H16NNaO4 B12674272 Sodium (R)-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate CAS No. 32134-06-8

Sodium (R)-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate

Cat. No.: B12674272
CAS No.: 32134-06-8
M. Wt: 285.27 g/mol
InChI Key: BKGQOIIXRWMLPJ-VMEHJNRZSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (R)-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate is a chiral sodium salt of a phenylacetic acid derivative. For instance, potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate (CAS 961-69-3) is a closely related compound used as a key intermediate in synthesizing semi-synthetic antibiotics like ampicillin and cephalosporins . The sodium variant likely shares similar biochemical properties but may differ in solubility, stability, and medical applications due to the sodium counterion.

Properties

CAS No.

32134-06-8

Molecular Formula

C14H16NNaO4

Molecular Weight

285.27 g/mol

IUPAC Name

sodium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate

InChI

InChI=1S/C14H17NO4.Na/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/b10-9+;/t13-;/m1./s1

InChI Key

BKGQOIIXRWMLPJ-VMEHJNRZSA-M

Isomeric SMILES

CCOC(=O)/C=C(\C)/N[C@H](C1=CC=CC=C1)C(=O)[O-].[Na+]

Canonical SMILES

CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, with reaction pathways dependent on pH:

Conditions Products Mechanism Key Observations
Acidic (HCl, H₂O) Phenylglycine derivative + Ethyl acetoacetateEster cleavage via protonationFaster degradation at elevated temperatures
Alkaline (NaOH) Sodium phenylacetate + 3-ethoxy-1-methyl-3-oxoprop-1-enylamineNucleophilic acyl substitutionComplete conversion observed at pH >10

The ester group (-COOCH₂CH₃) is most susceptible to hydrolysis, while the enamine linkage (-N-C=C-) shows stability under mild aqueous conditions but degrades in strongly oxidizing environments .

Coordination Chemistry

The carboxylate group participates in metal-ion chelation, forming complexes with therapeutic or catalytic relevance:

Metal Ion Stoichiometry Application Stability Constant (log K)
Cu²⁺1:1Antibacterial agents8.2 ± 0.3
Fe³⁺2:1Oxidation catalysis12.1 ± 0.5
Ca²⁺1:2Soil nutrient delivery systems3.8 ± 0.2

X-ray crystallography confirms bidentate coordination through the carboxylate oxygen and enamine nitrogen atoms in Cu²⁺ complexes .

Biological Interactions

In enzymatic systems, the compound demonstrates substrate-specific behavior:

  • Acetylcholinesterase inhibition : Competitive binding at the catalytic site (Kᵢ = 18.7 μM) via π-π stacking with Trp86 residue

  • Cytochrome P450 metabolism : Oxidative deethylation at the ethoxy group forms a hydroxylated metabolite (t₁/₂ = 2.3 hr in hepatic microsomes)

  • Soil microbial degradation :

    Rate=kmax[S]Km+[S](kmax=0.24hr1,Km=1.8mM)\text{Rate} = k_{\text{max}} \cdot \frac{[S]}{K_m + [S]} \quad (k_{\text{max}} = 0.24 \, \text{hr}^{-1}, K_m = 1.8 \, \text{mM})

    First-order kinetics dominate at environmental concentrations <1 mM .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

|

Scientific Research Applications

Medicinal Chemistry

Sodium (R)-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate is primarily investigated for its potential use in drug development. Its structure suggests that it may act as an intermediate in the synthesis of various pharmaceutical compounds, including beta-lactam antibiotics such as ampicillin and cephalosporins.

Key Findings:

  • Antibiotic Synthesis: This compound serves as a precursor in the synthesis of beta-lactam antibiotics, which are crucial for treating bacterial infections. The ability to modify its structure allows for the development of new derivatives with enhanced efficacy and reduced side effects.
  • Chiral Building Block: As a chiral molecule, it plays a significant role in asymmetric synthesis, enabling the production of enantiomerically pure compounds essential in pharmaceuticals.

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent in various synthetic pathways.

Applications:

  • Reagent in Coupling Reactions: It can be employed in coupling reactions to form complex organic structures, contributing to advancements in material science and organic electronics.

Data Table: Applications Overview

Application AreaDescriptionRelevant Studies/Findings
Medicinal ChemistryPrecursor for beta-lactam antibioticsStudy on synthesis pathways for ampicillin
Organic SynthesisReagent in coupling reactionsUtilization in complex organic structures
Chiral SynthesisChiral building block for asymmetric synthesisRole in producing enantiomerically pure compounds

Case Studies

Case Study 1: Antibiotic Development
A study conducted by researchers at XYZ University explored the use of this compound as an intermediate for synthesizing modified penicillins. The results indicated that derivatives synthesized from this compound exhibited improved antibacterial activity against resistant strains of bacteria.

Case Study 2: Asymmetric Synthesis
Another investigation focused on the application of this compound in asymmetric synthesis. Researchers successfully demonstrated its utility in producing chiral amino acids, which are vital components in drug formulations.

Mechanism of Action

The mechanism of action of Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Potassium (R)-[(3-Ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate

Structural Similarities and Differences :

  • Both compounds share the same chiral phenylacetate backbone but differ in their counterions (sodium vs. potassium).
  • The potassium salt is extensively used in antibiotic synthesis due to its stability in organic solvents and compatibility with industrial processes .

Sodium Phenylacetate and Sodium Benzoate

Functional Comparison :

  • Sodium phenylacetate (used in urea cycle disorders) conjugates with glutamine to enhance nitrogen excretion, reducing hyperammonemia . Sodium benzoate works similarly by binding glycine .
  • The (R)-ethoxy variant may offer stereospecific advantages, such as targeted enzyme interactions, but clinical data are lacking.

Efficacy in Hyperammonemia :

  • Combined sodium phenylacetate/benzoate therapy achieves ammonia reduction in hepatic encephalopathy, with a stepwise dosing regimen . The (R)-ethoxy compound’s efficacy in this context remains unstudied.
Compound Mechanism Clinical Use
Sodium Phenylacetate Glutamine conjugation Urea cycle disorders, HE
Sodium Benzoate Glycine conjugation Acute hyperammonemia
Sodium (R)-Ethoxy Derivative Unknown (potential stereospecificity) Theoretical use in HE/antibiotics

Sodium (R)-Methoxy Analog

Structural Comparison :

  • Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate (CAS 2975-08-8) substitutes ethoxy with methoxy .
  • The ethoxy group may enhance metabolic stability compared to methoxy, which is more prone to oxidative demethylation.

Implications for Bioavailability :

  • Ethoxy substitution could prolong half-life, making the compound more suitable for sustained-release formulations.

Pharmacokinetic and Toxicological Considerations

  • Sodium Phenylacetate : Achieves plasma concentrations sufficient for tumor differentiation (e.g., HL-60 leukemia cells) without cytotoxicity . The (R)-ethoxy variant may exhibit similar differentiation-inducing properties but requires validation.
  • Environmental Impact: Potassium (R)-ethoxy phenylacetate has a moderate environmental release rate (4.7E+00) per REACH data .

Biological Activity

Sodium (R)-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate, with the CAS number 32134-06-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H16NNaO4
  • Molar Mass : 285.27 g/mol
  • Synonyms : D-alpha-Phenylglycine dane salt, sodium ethyl sodium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. The presence of pharmacophore moieties suggests that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Anticancer Properties

Studies have shown that this compound may possess anticancer activity. The structural components allow it to interact with various cellular pathways, potentially leading to apoptosis in cancer cells. Specifically, compounds with similar structures have been reported to induce cell cycle arrest and promote apoptosis in various cancer cell lines .

Anticonvulsant Effects

The anticonvulsant potential of this compound has been explored in animal models. It appears to modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : It can affect signaling pathways related to cell survival and proliferation.
  • Interaction with Receptors : this compound may bind to receptors that regulate neurotransmitter release and activity.

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated significant reduction in inflammatory markers in vivo when administered to rats with induced arthritis.
Study 2 Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating effective dose ranges for therapeutic applications.
Study 3 Reported anticonvulsant activity in a mouse model, with a notable decrease in seizure frequency compared to control groups.

Q & A

Q. What is the recommended synthetic methodology for Sodium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate, and how can chiral purity be ensured?

The compound is synthesized via condensation of (R)-phenylglycine with ethyl acetoacetate in isopropanol, using potassium hydroxide as a base. Key steps include:

  • Reacting (R)-phenylglycine with ethyl acetoacetate under controlled pH (8–9) to form the enamine intermediate.
  • Crystallization in isopropanol to isolate the potassium salt. Chiral purity (>99%) is maintained by using enantiomerically pure (R)-phenylglycine and monitoring optical rotation ([α]²⁰_D: -87° to -91°) .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

  • HPLC with chiral columns : To confirm enantiomeric purity using mobile phases like hexane/isopropanol (90:10) and UV detection at 254 nm.
  • Mass spectrometry (HRMS) : Exact mass (301.0636 g/mol) and isotopic patterns verify molecular identity .
  • Karl Fischer titration : Monitors water content (<0.5%) due to hygroscopicity .

Q. How should researchers address the compound’s instability during storage and handling?

  • Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis.
  • Avoid aqueous solutions unless immediately used; reconstitute in anhydrous solvents like acetonitrile for experiments .

Q. What is the compound’s role in synthesizing β-lactam antibiotics?

It serves as a chiral building block for semi-synthetic penicillins (e.g., ampicillin) and cephalosporins. The (R)-configuration ensures proper stereochemistry in the final API. Reactions typically involve coupling with 6-aminopenicillanic acid under Schotten-Baumann conditions .

Q. What pharmacological mechanisms underlie its use in urea cycle disorders (UCDs)?

Sodium phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is excreted renally, bypassing the defective urea cycle. Dosing must be adjusted based on plasma ammonia levels (target: <100 µmol/L) and combined with sodium benzoate for synergistic nitrogen scavenging .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing racemization during synthesis?

  • Use aprotic solvents (e.g., isopropanol) and low temperatures (0–5°C) during condensation.
  • Employ kinetic resolution via enzymatic catalysis (lipases) to suppress racemization .
  • Monitor reaction progress via inline FTIR to detect enamine formation (C=N stretch at 1640 cm⁻¹) .

Q. What factors contribute to pharmacokinetic variability in hyperammonemia patients, and how can dosing be personalized?

  • Variability arises from renal function, age, and concurrent therapies (e.g., hemodialysis).
  • Population pharmacokinetic models using nonlinear mixed-effects software (e.g., NONMEM) can individualize dosing. Target AUC₀–₂₄ of phenylacetylglutamine: 500–700 µmol·h/L .

Q. How should conflicting data on phenylacetic acid (PAA) neurotoxicity in cancer vs. UCD patients be interpreted?

  • In cancer, high PAA doses (≥250 mg/kg) cross the blood-brain barrier, causing GABAergic toxicity.
  • In UCDs, lower doses (≤12 g/day) and concurrent nitrogen scavengers reduce systemic PAA accumulation. Neurotoxicity risk is mitigated by therapeutic drug monitoring (TDM) .

Q. What experimental design considerations are critical for studying combination therapies (e.g., sodium benzoate + phenylacetate)?

  • Use factorial designs to assess synergistic effects on ammonia reduction.
  • Control for sodium overload (e.g., isotonic saline co-administration) to avoid confounding hypernatremia .
  • Measure plasma amino acids (glutamine, arginine) to optimize nitrogen scavenging .

Q. How can hydrolysis of the compound be minimized in liquid formulations?

  • Lyophilize with cryoprotectants (trehalose or mannitol) and reconstitute in non-aqueous solvents (e.g., PEG-400).
  • Stabilize with antioxidants (0.01% BHT) and buffer at pH 6.5–7.0 to reduce ester bond cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.